molecular formula C16H20N2O2S B2989976 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 863512-59-8

2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B2989976
CAS No.: 863512-59-8
M. Wt: 304.41
InChI Key: QSVKNXWEMIUDPS-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives : A study explored the synthesis of thiazole derivatives, including compounds similar to 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide, and evaluated their antimicrobial activities against bacterial and fungal isolates. This research highlights the potential of such compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Metabolic Studies and Herbicide Activity

  • Comparative Metabolism of Chloroacetamide Herbicides : Research comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes found significant insights into the metabolic pathways of related compounds, which could be relevant for understanding the environmental and health implications of such substances (Coleman et al., 2000).

Protein Tyrosine Phosphatase 1B Inhibitors

  • Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors : A study on the design and synthesis of acetamide derivatives for inhibiting PTP1B, an enzyme relevant to antidiabetic activity, showcases the pharmacological applications of compounds with structures similar to the one (Saxena et al., 2009).

Antioxidant Activity

  • Novel Coordination Complexes and Antioxidant Activity : Research involving pyrazole-acetamide derivatives has demonstrated significant antioxidant activities, highlighting the potential of such compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Glutaminase Inhibitors

  • Bis-2-(5-Phenylacetamido-1,2,4-Thiadiazol-2-Yl) Ethyl Sulfide Analogs : This research indicates the role of thiazole derivatives in inhibiting glutaminase, a promising target for cancer therapy. The study provides a foundation for developing new cancer therapeutic agents (Shukla et al., 2012).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-3-20-15-6-4-13(5-7-15)10-16(19)17-9-8-14-11-21-12(2)18-14/h4-7,11H,3,8-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVKNXWEMIUDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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